![molecular formula C20H23N3O3S2 B2741226 6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941877-71-0](/img/structure/B2741226.png)
6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic tetrahydrothieno[2,3-c]pyridine core would likely play a significant role in its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the phenylthio group could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Antimicrobial Activity
Pyrano[2,3-d]pyrimidine derivatives, including our compound, have demonstrated antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Investigating the specific mechanisms of action and potential targets could lead to novel antimicrobial agents.
Anticancer Potential
Compounds with pyrano[2,3-d]pyrimidine scaffolds have attracted attention due to their anticancer properties . Our compound might exhibit cytotoxic effects on cancer cells, making it a candidate for further evaluation in preclinical studies. Understanding its interactions with cellular pathways is crucial for drug development.
Antioxidant Properties
Pyrano[2,3-d]pyrimidines often possess antioxidant activity . Our compound could scavenge free radicals, protecting cells from oxidative damage. Investigating its antioxidant mechanisms and potential applications in preventing oxidative stress-related diseases is essential.
Antigenotoxic Effects
Antigenotoxic compounds help prevent DNA damage and mutations. Our compound may exhibit antigenotoxic properties, making it relevant for protecting genetic material from harmful agents . Further studies can explore its impact on DNA repair pathways.
Antiviral Applications
Given the importance of antiviral agents, exploring our compound’s potential in inhibiting viral replication is valuable . Investigate its activity against specific viruses, such as influenza or herpes, to assess its efficacy and safety.
Biofilm Inhibition
Biofilms contribute to antibiotic resistance and chronic infections. Our compound could interfere with biofilm formation, making it relevant for combating persistent bacterial infections . Research its effects on biofilm-associated pathogens.
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound is involved in reactions with triethyl phosphite and some electrophilic reagents . The exact nature of these interactions and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
It’s known that similar compounds have shown a variety of biological properties such as antimicrobial, anticancer, antioxidant, antigenotoxic, antiviral, and biofilm inhibitory activities . The exact pathways and their downstream effects for this specific compound remain to be elucidated.
properties
IUPAC Name |
6-acetyl-2-(4-phenylsulfanylbutanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13(24)23-10-9-15-16(12-23)28-20(18(15)19(21)26)22-17(25)8-5-11-27-14-6-3-2-4-7-14/h2-4,6-7H,5,8-12H2,1H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAPYCYIPRIJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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